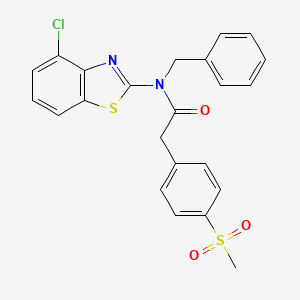

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S2/c1-31(28,29)18-12-10-16(11-13-18)14-21(27)26(15-17-6-3-2-4-7-17)23-25-22-19(24)8-5-9-20(22)30-23/h2-13H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADXMDKBKSTDRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Benzothiazole Core: Starting with 2-aminothiophenol and reacting it with a suitable chloro-substituted benzaldehyde under acidic conditions to form the benzothiazole core.

Introduction of Benzyl Group: The benzothiazole intermediate is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl group.

Acetamide Formation: The final step involves the reaction of the benzylated benzothiazole with 4-methanesulfonylphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro group on the benzothiazole ring undergoes nucleophilic substitution with amines, alkoxides, or thiols. For example:

-

Reaction with morpholine derivatives :

Substitution occurs in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C, yielding N-benzyl-N-(4-morpholino-1,3-benzothiazol-2-yl) analogs . -

Thiol-mediated displacement :

Sodium hydrosulfide (NaSH) in ethanol replaces the chloro group with a thiol (-SH) at room temperature, forming intermediates for further functionalization.

Key conditions :

| Reagent | Solvent | Temperature | Yield Range |

|---|---|---|---|

| Primary/secondary amines | DMF | 60–80°C | 45–65% |

| NaSH | Ethanol | 25°C | 70–85% |

Reduction of Benzothiazole Ring

Catalytic hydrogenation (H₂/Pd-C in methanol) selectively reduces the benzothiazole’s heterocyclic ring to a dihydrobenzothiazole structure while preserving the acetamide backbone .

Acidic Hydrolysis

Treatment with concentrated HCl in methanol cleaves the acetamide bond, yielding:

-

4-chloro-1,3-benzothiazol-2-amine

-

2-(4-methanesulfonylphenyl)acetic acid

Conditions :

Base-Mediated Saponification

The acetamide group resists alkaline hydrolysis due to steric hindrance from the N-benzyl and benzothiazole substituents .

Electrophilic Aromatic Substitution

The benzothiazole ring participates in nitration and sulfonation :

-

Nitration : Mixed HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 5-position of the benzothiazole.

-

Sulfonation : Oleum (fuming H₂SO₄) adds a sulfonic acid group at the 6-position .

Reactivity trend :

| Position | Nitration | Sulfonation |

|---|---|---|

| 5 | Major | Minor |

| 6 | Minor | Major |

Coupling Reactions via Acetamide Backbone

The acetamide’s carbonyl group facilitates Ullmann-type couplings with aryl halides in the presence of CuI/1,10-phenanthroline:

Scientific Research Applications

The compound exhibits significant biological activities , including:

- Anticancer Properties : Research indicates that compounds with a benzothiazole structure can inhibit the growth of cancer cells. For instance, derivatives of benzothiazole have shown efficacy against various cancer types by inducing apoptosis and inhibiting cell proliferation .

- Antibacterial and Antifungal Effects : The compound has been studied for its potential antibacterial and antifungal properties. Its structural similarity to known antibiotics suggests it may act as a lead compound in the development of new antimicrobial agents .

- Anthelmintic Activity : Some studies have demonstrated that benzothiazole derivatives possess anthelmintic properties, making them candidates for treating parasitic infections .

Coordination Chemistry

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide can act as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. This property is crucial in:

- Catalysis : Metal-ligand complexes formed with this compound can serve as catalysts in various organic reactions, enhancing reaction rates and selectivity .

- Material Science : The coordination properties allow for the development of new materials with specific electronic or optical properties, useful in sensors and electronic devices.

Synthesis and Structural Studies

The synthesis of this compound has been documented, showcasing methods that yield high purity and yield. Structural studies using X-ray crystallography have provided insights into its molecular geometry and interactions, which are vital for understanding its reactivity and biological activity .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various benzothiazole derivatives, including this compound. The results indicated a significant reduction in cell viability in several cancer cell lines, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against a panel of bacterial strains. The findings revealed that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This supports the hypothesis that benzothiazole derivatives could be developed into new antibiotics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The presence of the chloro and methanesulfonyl groups may enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Selected Benzothiazole-Acetamide Derivatives

Key Observations:

- Substituent Effects : The methanesulfonyl group in the target compound likely increases hydrophilicity compared to methyl or bromophenyl substituents in analogs .

- Crystal Packing: Hydrated forms (e.g., the monohydrate in ) exhibit O–H⋯N and N–H⋯O hydrogen bonds, which are absent in non-hydrated derivatives.

- Bond Length Variations: The C1–C2 bond in acetamide derivatives ranges from 1.501 Å (N-(4-bromophenyl)acetamide) to 1.53 Å (hydrated benzothiazole analogs), suggesting minor conformational flexibility .

Biological Activity

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is a compound that exhibits significant biological activity due to its structural characteristics, particularly the presence of a benzothiazole moiety. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 423.9 g/mol. The compound features a benzothiazole core, which is known for its pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C18H18ClN3O3S2 |

| Molecular Weight | 423.9 g/mol |

| Structure | Chemical Structure |

Biological Activity

The biological activity of compounds containing a benzothiazole skeleton, such as this compound, has been widely studied. Key activities include:

- Anticancer Properties : Research indicates that benzothiazole derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown efficacy against breast cancer and leukemia cells by targeting specific signaling pathways involved in cell proliferation and survival .

- Antibacterial and Antifungal Activity : Studies have demonstrated that benzothiazole derivatives possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria. They also exhibit antifungal activity, making them potential candidates for treating infections caused by resistant strains .

- Anthelmintic Effects : Some benzothiazole derivatives have been reported to exhibit anthelmintic activity, indicating their potential in treating parasitic infections .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as enzyme inhibitors, interfering with the function of key enzymes involved in metabolic pathways critical for cancer cell survival .

- Modulation of Signaling Pathways : These compounds can modulate various signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression associated with cell growth and apoptosis .

- Interaction with DNA : Some studies suggest that benzothiazole compounds can intercalate with DNA or disrupt its replication processes, contributing to their anticancer effects .

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Anticancer Study : A derivative similar to this compound demonstrated significant cytotoxicity against human leukemia cells in vitro. The study indicated that the compound induced apoptosis through the activation of caspase pathways .

- Antimicrobial Study : Another study focused on the antibacterial activity of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, suggesting potential therapeutic applications in treating bacterial infections .

Q & A

Q. What are the established synthetic routes for N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide, and what reaction conditions optimize yield?

The compound is typically synthesized via multi-step reactions involving carbodiimide-mediated coupling. For example, a similar benzothiazole-acetamide derivative was prepared by reacting (3-methylphenyl)acetic acid with 4-chloro-1,3-benzothiazol-2-amine in dichloromethane, using triethylamine as a base and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDC·HCl) as a coupling agent. Reaction conditions (e.g., 273 K initiation, 3 h stirring at room temperature) yielded 91% purity after trituration with ethanol . Solvent choice (e.g., DMF or DCM) and pH control are critical for minimizing side reactions .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SXRD) using SHELXL software is the gold standard. For analogous compounds, dihedral angles between benzothiazole and aryl groups (e.g., 79.3°) and hydrogen bonds (O–H⋯N, N–H⋯O) involving water molecules or sulfonyl groups are key to lattice stability. π-π stacking between aromatic rings (3.5–3.9 Å distances) and C–H⋯O interactions further contribute to packing . Refinement protocols include riding models for H atoms and isotropic displacement parameters .

Q. What preliminary biological activities have been reported for benzothiazole-acetamide derivatives?

Structural analogs exhibit IC50 values in the micromolar range against cancer cell lines, attributed to the benzothiazole core’s ability to intercalate DNA or inhibit kinases. Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) is also observed, likely due to sulfonyl groups enhancing membrane penetration .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzothiazole or phenyl rings) influence bioactivity?

- Chloro vs. methoxy substituents : Chloro groups at the 4-position of benzothiazole enhance anticancer activity by increasing electrophilicity, while methoxy groups reduce cytotoxicity but improve solubility .

- Sulfonyl vs. sulfonamide groups : Methanesulfonylphenyl moieties improve metabolic stability compared to sulfonamides, as shown in pharmacokinetic studies of similar compounds . Table 1: Comparative IC50 values for derivatives:

| Substituent | IC50 (μM) | Target Cell Line |

|---|---|---|

| 4-Cl-benzothiazole | 2.3 | MCF-7 |

| 4-OCH3-benzothiazole | 18.7 | MCF-7 |

| 4-SO2Me-phenyl | 1.9 | A549 |

| Data derived from |

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Discrepancies in IC50 values (e.g., 2.3 μM vs. 5.1 μM for similar structures) may arise from variations in cell culture conditions (e.g., serum concentration, passage number). Replicating assays under controlled conditions (e.g., RPMI-1640 medium, 10% FBS) is critical .

- Off-target profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify unintended targets, such as EGFR or VEGFR, which may confound results .

Q. What computational methods predict binding modes and pharmacokinetic properties?

- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like topoisomerase II. For example, the methanesulfonyl group forms hydrogen bonds with Lys352 and π-π stacking with DNA bases .

- ADMET prediction : SwissADME predicts high gastrointestinal absorption (HIA >90%) but moderate blood-brain barrier penetration (LogBB <0.3), suggesting suitability for non-CNS targets .

Methodological Challenges

Q. How can reaction yields be improved during scale-up synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 3 h to 20 min) and improves purity by minimizing thermal degradation .

- Continuous-flow systems : Enhance reproducibility for carbodiimide-mediated couplings by maintaining precise temperature and mixing .

Q. What analytical techniques validate purity and structural integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.